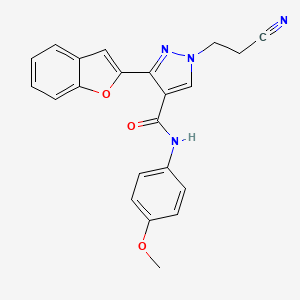![molecular formula C18H25BrClNO5 B4973476 1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCPB and is a piperidine derivative that has been synthesized through a series of chemical reactions. In
Wissenschaftliche Forschungsanwendungen
BCPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal excitability and neurotransmitter release. BCPB has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Wirkmechanismus
The mechanism of action of BCPB involves its interaction with certain ion channels in the brain. Specifically, BCPB has been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in neuronal excitability. By modulating the activity of these channels, BCPB can alter the firing properties of neurons and affect neurotransmitter release.
Biochemical and Physiological Effects
BCPB has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have demonstrated that BCPB can alter the firing properties of neurons, increase neurotransmitter release, and modulate synaptic plasticity. These effects can have significant implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BCPB in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to selectively modulate the activity of these channels and study their effects on neuronal excitability and neurotransmitter release. However, one limitation of using BCPB is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on BCPB. One area of interest is the development of more selective compounds that target specific ion channels in the brain. Additionally, further research is needed to understand the long-term effects of BCPB on neuronal function and the potential for toxicity. Finally, studies are needed to explore the potential therapeutic applications of BCPB in the treatment of neurological disorders.
Synthesemethoden
BCPB can be synthesized through a series of chemical reactions, starting with the reaction of 2-bromo-4-chlorophenol with butyl bromide to form 4-(2-bromo-4-chlorophenoxy)butyl bromide. This intermediate compound is then reacted with 4-methylpiperidine to form BCPB. The final step in the synthesis process involves the formation of the oxalate salt of BCPB.
Eigenschaften
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-5-4-14(18)12-15(16)17;3-1(4)2(5)6/h4-5,12-13H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWGZYOUJHHPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4973439.png)
![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4973448.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)